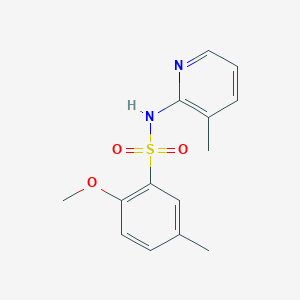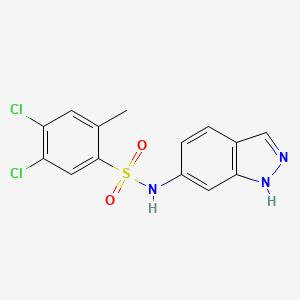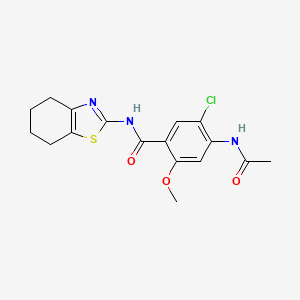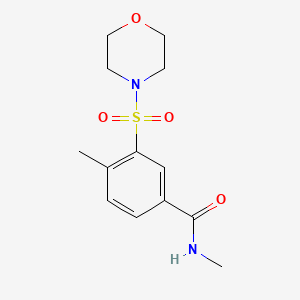
2-methoxy-5-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
描述
Benzenesulfonamide derivatives are widely studied for their diverse biological activities and chemical properties. They serve as key intermediates in the synthesis of a variety of compounds, including potential therapeutic agents and materials with unique physicochemical characteristics.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, including condensation, methylation, and sulfonation processes. For example, Gao et al. (2014) detailed a high-yield synthesis approach for a specific benzenesulfonamide compound, which could be analogous to methods applicable for the synthesis of 2-methoxy-5-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide (Gao et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of benzenesulfonamides reveals detailed insights into their conformation and intermolecular interactions. Mohamed-Ezzat et al. (2023) investigated the crystal structure of a related compound, highlighting π–π interactions and hydrogen bonding that contribute to the stability and three-dimensional arrangement of molecules (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, including interactions with metal ions, which can significantly alter their properties. Jacobs et al. (2013) discussed the coordination behavior of benzenesulfonamide derivatives with metals, influencing the molecular geometry and potential applications of these complexes (Jacobs et al., 2013).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting points, and crystal structure, are crucial for their practical applications. Rodrigues et al. (2015) explored the crystal structures of benzenesulfonamides, which inform on their solid-state characteristics and potential for material science applications (Rodrigues et al., 2015).
作用机制
Target of Action
The primary target of 2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is the H+/K+ -ATPase enzyme , also known as the proton pump . This enzyme plays a crucial role in gastric acid secretion, making it a key target for drugs designed to reduce stomach acidity .
Mode of Action
2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a potent proton pump inhibitor . After oral administration, it selectively enters gastric parietal cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K+ -ATPase enzyme, irreversibly inhibiting the enzyme . This inhibition results in a decrease in gastric acid secretion .
Biochemical Pathways
The compound’s action on the H+/K+ -ATPase enzyme disrupts the final step in gastric acid production, effectively reducing the amount of acid in the stomach . This can have downstream effects on various biochemical pathways, particularly those involved in digestion.
Pharmacokinetics
Similar compounds are known to be well absorbed in the gastrointestinal tract and metabolized in the liver
Result of Action
The primary result of the compound’s action is a significant reduction in gastric acid secretion . In animal models, the compound has been shown to dose-dependently inhibit gastric acid secretion and increase gastric pH . This can help in the treatment of conditions related to excess stomach acid, such as gastric ulcers and gastroesophageal reflux disease .
属性
IUPAC Name |
2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-6-7-12(19-3)13(9-10)20(17,18)16-14-11(2)5-4-8-15-14/h4-9H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQCDQUVXJCSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4234792.png)
![2-(4-chlorophenyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234799.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4234806.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234816.png)

![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B4234833.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4234835.png)
![1-amino-5-(4-morpholinyl)-N-2-pyridinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B4234846.png)




![N-cyclopentyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4234893.png)
![6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone](/img/structure/B4234894.png)